MTSEA-biotin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

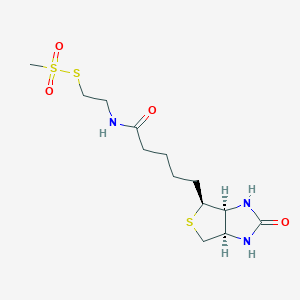

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-methylsulfonylsulfanylethyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O4S3/c1-23(19,20)22-7-6-14-11(17)5-3-2-4-10-12-9(8-21-10)15-13(18)16-12/h9-10,12H,2-8H2,1H3,(H,14,17)(H2,15,16,18)/t9-,10-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQPWMXNDGWWWHG-NHCYSSNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)SCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162758-04-5 | |

| Record name | N-Biotinylaminoethyl methylthiosulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to MTSEA-biotin: A Versatile Tool for Probing Molecular Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

MTSEA-biotin, or N-biotinylaminoethyl methanethiosulfonate, is a sulfhydryl-reactive chemical probe that has become an indispensable tool in molecular and cellular biology. Its ability to specifically and covalently label free thiol groups on cysteine residues in proteins and on modified nucleosides such as 4-thiouridine in RNA has enabled researchers to elucidate the structure, function, and dynamics of complex biological systems. This technical guide provides a comprehensive overview of this compound, including its core principles, detailed experimental protocols for its primary applications, and a summary of key quantitative data. Furthermore, this guide presents visual representations of experimental workflows and a relevant signaling pathway to facilitate a deeper understanding of its utility in research and drug development.

Core Principles of this compound

This compound is a compound composed of three key functional moieties: a methanethiosulfonate (MTS) group, an ethylamino linker, and a biotin molecule. The MTS group is highly reactive towards free sulfhydryl (thiol) groups, forming a stable disulfide bond. The biotin component serves as a high-affinity tag that can be readily detected by streptavidin-conjugated probes, making it invaluable for a wide range of biochemical assays.

The fundamental chemical reaction involves the nucleophilic attack of a deprotonated thiol group on the sulfur atom of the MTS moiety, leading to the formation of a disulfide bond and the release of methanesulfonic acid. This reaction is highly specific for thiols under mild physiological conditions.

Key Properties of this compound and its Variants

| Property | Value | Source |

| Chemical Formula | C₁₃H₂₃N₃O₄S₃ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 381.53 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 162758-04-5 | --INVALID-LINK-- |

| Solubility | Soluble in DMSO and DMF | --INVALID-LINK--, --INVALID-LINK-- |

| Storage | -20°C, desiccated | --INVALID-LINK--, --INVALID-LINK-- |

This compound is also available with different linker lengths, such as this compound-X and this compound-XX, which incorporate additional carbon spacers. These longer linkers can reduce steric hindrance and improve the accessibility of the biotin moiety to streptavidin, which can be advantageous in certain applications.

Key Applications and Experimental Protocols

This compound has two primary applications that have significantly advanced our understanding of molecular biology: the Substituted Cysteine Accessibility Method (SCAM) for studying protein structure and function, and the labeling of 4-thiouridine (s4U)-containing RNA to study RNA dynamics.

Substituted Cysteine Accessibility Method (SCAM)

SCAM is a powerful technique used to map the solvent-accessible surfaces of proteins, particularly ion channels and transporters. The method involves systematically introducing cysteine residues at specific positions in a protein of interest (usually by site-directed mutagenesis) and then probing their accessibility to membrane-impermeant sulfhydryl reagents like this compound.

The following is a generalized protocol for performing a SCAM experiment on cultured cells expressing a cysteine-substituted membrane protein.

Materials:

-

Cells expressing the cysteine-mutant protein of interest

-

This compound stock solution (typically 10-50 mM in anhydrous DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer)

-

Streptavidin-agarose beads or magnetic beads

-

SDS-PAGE and Western blotting reagents

-

Antibody against the protein of interest

Procedure:

-

Cell Culture: Culture cells expressing the cysteine-mutant protein to an appropriate confluency.

-

This compound Labeling:

-

Wash cells twice with ice-cold PBS.

-

Incubate cells with the desired concentration of this compound (typically 0.1-2 mM) in PBS for a specified time (usually 1-30 minutes) at 4°C or room temperature. The optimal concentration and incubation time should be determined empirically.

-

To stop the reaction, wash the cells three times with ice-cold PBS containing a quenching agent like L-cysteine (1-5 mM).

-

-

Cell Lysis: Lyse the cells in an appropriate lysis buffer containing protease inhibitors.

-

Affinity Purification of Biotinylated Proteins:

-

Incubate the cell lysate with streptavidin-conjugated beads for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific to the protein of interest.

-

| Parameter | Typical Range | Notes |

| This compound Concentration | 0.1 - 2 mM | The optimal concentration depends on the accessibility of the cysteine residue and should be determined empirically. |

| Incubation Time | 1 - 30 minutes | Shorter times can be used to probe highly accessible sites, while longer times may be needed for less accessible sites. |

| Temperature | 4°C or Room Temperature | 4°C is often used to minimize protein trafficking and internalization during the labeling process. |

| Quenching Agent | 1 - 5 mM L-cysteine | Used to consume unreacted this compound and stop the labeling reaction. |

Labeling of 4-Thiouridine (s4U)-Containing RNA

Metabolic labeling of newly transcribed RNA with 4-thiouridine (s4U), a photoreactive analog of uridine, followed by biotinylation with this compound, is a powerful method for studying RNA synthesis, turnover, and trafficking.

The following is a generalized protocol for the metabolic labeling and biotinylation of RNA from cultured cells.

Materials:

-

Cultured cells

-

4-thiouridine (s4U)

-

TRIzol or other RNA extraction reagent

-

This compound-XX (the longer linker is often preferred for RNA labeling)

-

Biotinylation buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA)

-

Streptavidin-coated magnetic beads

-

RNA purification columns or kits

Procedure:

-

Metabolic Labeling:

-

Incubate cultured cells with s4U (typically 100-200 µM) for a desired period (e.g., 1-24 hours) to allow for its incorporation into newly synthesized RNA.

-

-

RNA Extraction:

-

Harvest the cells and extract total RNA using TRIzol or a similar method.

-

-

Biotinylation of s4U-labeled RNA:

-

Resuspend the purified RNA in biotinylation buffer.

-

Add this compound-XX to a final concentration of approximately 0.1-0.5 mg/mL.

-

Incubate the reaction for 30-60 minutes at room temperature in the dark.

-

-

Purification of Biotinylated RNA:

-

Remove unreacted this compound-XX by chloroform extraction and isopropanol precipitation or by using an RNA purification column.

-

-

Enrichment of Biotinylated RNA:

-

Incubate the biotinylated RNA with streptavidin-coated magnetic beads to capture the newly synthesized RNA.

-

Wash the beads to remove non-biotinylated RNA.

-

-

Elution and Downstream Analysis:

-

Elute the captured RNA from the beads using a reducing agent like DTT or by competitive elution with free biotin.

-

The enriched RNA can then be analyzed by RT-qPCR, microarray, or RNA sequencing.

-

| Parameter | Typical Range | Notes |

| 4-thiouridine (s4U) Concentration | 100 - 200 µM | The optimal concentration and labeling time depend on the cell type and the desired level of incorporation. |

| This compound-XX Concentration | 0.1 - 0.5 mg/mL | The longer linker of the -XX variant is often preferred to reduce steric hindrance. |

| Incubation Time | 30 - 60 minutes | |

| Temperature | Room Temperature |

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key steps in the SCAM and s4U-RNA labeling experimental workflows.

Signaling Pathway: Probing P2X Receptor Gating

This compound has been instrumental in understanding the structure and gating mechanism of ligand-gated ion channels, such as the P2X receptor family. These receptors are activated by extracellular ATP and are involved in a variety of physiological processes. SCAM studies have helped to identify the amino acid residues that line the ion permeation pathway and to characterize the conformational changes that occur upon ATP binding and channel opening.

The following diagram illustrates a simplified model of P2X receptor activation and how this compound can be used to probe the accessibility of the ion channel pore.

Conclusion

This compound is a powerful and versatile reagent that has significantly contributed to our understanding of protein and RNA biology. Its high specificity for thiol groups, coupled with the robust biotin-streptavidin detection system, provides a reliable method for investigating molecular structure, function, and dynamics. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their experimental endeavors. The continued application of this and similar chemical probes will undoubtedly lead to further breakthroughs in our understanding of complex biological processes and the development of novel therapeutic strategies.

An In-depth Technical Guide to the Core Chemical Properties and Applications of MTSEA-biotin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, experimental applications, and underlying principles of 2-aminoethyl methanethiosulfonate-biotin (MTSEA-biotin). This compound is a sulfhydryl-reactive biotinylating reagent widely employed in the study of protein structure and function, particularly for membrane proteins such as ion channels. Its ability to selectively label cysteine residues has made it an invaluable tool for techniques like Substituted-Cysteine Accessibility Method (SCAM).

Core Chemical Properties of this compound and its Derivatives

This compound and its longer-chain analogs, this compound-X and this compound-XX, are characterized by a methanethiosulfonate (MTS) group, a biotin moiety, and a variable-length spacer arm. The MTS group is highly reactive towards free sulfhydryl groups, forming a stable disulfide bond. The biotin component allows for high-affinity binding to avidin or streptavidin, facilitating detection and purification.

Table 1: Quantitative Data for this compound and Derivatives

| Property | This compound | This compound-X | This compound-XX |

| Synonyms | N-Biotinylaminoethyl methanethiosulfonate | 2-((6-((Biotinoyl)amino)hexanoyl)amino)ethyl methanethiosulfonate | 2-((6-((6-((Biotinoyl)amino)hexanoyl)amino)hexanoyl)amino)ethylmethanethiosulfonate |

| Molecular Formula | C₁₃H₂₃N₃O₄S₃ | C₁₉H₃₄N₄O₅S₃ | C₂₅H₄₅N₅O₆S₃ |

| Molecular Weight | 381.5 g/mol [1][2][3][4] | 494.69 g/mol [5] | 607.7 g/mol [6] |

| Solubility | Soluble in DMSO (≥10 mg/mL) and DMF (≥10 mg/mL)[7] | Soluble in DMSO | Soluble in DMF or DMSO |

| Storage | Store desiccated at -20°C[4][6][7] | Store desiccated at -20°C | Store desiccated at -20°C[6] |

| Purity | ≥95%[1][2][3] | - | - |

| Form | Crystalline solid[1][3] | Crystals[5] | White solid[6] |

| Pseudo-first-order rate constant (k) | ~180 min⁻¹mM⁻¹ (for highly reactive residues)[4] | - | - |

Reaction Mechanism with Sulfhydryl Groups

The core utility of this compound lies in the specific and efficient reaction of its methanethiosulfonate (MTS) group with the sulfhydryl (thiol) group of a cysteine residue. This reaction proceeds via a nucleophilic attack of the thiolate anion on the sulfur atom of the MTS group, leading to the formation of a stable disulfide bond and the release of methanesulfinic acid.

Caption: Reaction of this compound with a protein sulfhydryl group.

Experimental Protocols

Protocol 1: Cell Surface Protein Biotinylation with this compound

This protocol describes the general procedure for labeling cell surface proteins on intact cells with this compound.

Materials:

-

Cells of interest (adherent or suspension)

-

This compound

-

Anhydrous DMSO or DMF

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Quenching solution (e.g., PBS containing 100 mM glycine or 5 mM L-cysteine)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Streptavidin-agarose beads

Procedure:

-

Cell Preparation:

-

For adherent cells, wash the cell monolayer three times with ice-cold PBS.

-

For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the pellet three times with ice-cold PBS.

-

-

Preparation of this compound Solution:

-

Immediately before use, prepare a stock solution of this compound (e.g., 10-20 mM) in anhydrous DMSO or DMF.

-

Dilute the stock solution to the desired final concentration (typically 0.5-2 mM) in ice-cold PBS.

-

-

Biotinylation Reaction:

-

Resuspend the cells in the this compound solution.

-

Incubate for 15-30 minutes at 4°C with gentle agitation. The low temperature minimizes membrane trafficking and internalization of labeled proteins.

-

-

Quenching:

-

Pellet the cells and remove the biotinylation solution.

-

Wash the cells once with the quenching solution to react with and inactivate any unreacted this compound.

-

Wash the cells three times with ice-cold PBS to remove excess quenching solution and unreacted reagent.

-

-

Cell Lysis:

-

Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris.

-

-

Affinity Purification of Biotinylated Proteins:

-

Incubate the clarified lysate with streptavidin-agarose beads for 2-4 hours or overnight at 4°C with gentle rotation.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol) to cleave the disulfide bond.

-

Analyze the eluted proteins by Western blotting or mass spectrometry.

-

Protocol 2: Substituted-Cysteine Accessibility Method (SCAM) for Ion Channel Topology

This protocol outlines the use of this compound in SCAM to probe the accessibility of engineered cysteine residues in an ion channel.

Materials:

-

Cells expressing the cysteine-substituted mutant ion channel of interest.

-

This compound.

-

All materials listed in Protocol 1.

-

Specific antibodies for the ion channel for Western blot analysis.

Procedure:

-

Cell Culture and Expression: Culture cells expressing the cysteine-mutant ion channel. A cysteine-less version of the channel should be used as a negative control.

-

Cell Surface Biotinylation: Follow steps 1-4 from Protocol 1 to label the cell surface proteins with this compound.

-

Cell Lysis and Protein Quantification: Lyse the cells as described in Protocol 1, step 5. Determine the total protein concentration of the lysates.

-

Affinity Purification:

-

Take an aliquot of the total lysate for later analysis ("Input").

-

Incubate a defined amount of total protein from each sample with streptavidin-agarose beads as described in Protocol 1, step 6.

-

-

Elution: Elute the captured biotinylated proteins as described in Protocol 1, step 7.

-

Western Blot Analysis:

-

Separate the "Input" and "Eluted" fractions by SDS-PAGE.

-

Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Probe the membrane with a primary antibody specific to the ion channel.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate.

-

-

Data Analysis: Compare the amount of the ion channel protein in the eluted fraction to the input fraction for the wild-type (cysteine-less) and the cysteine mutant. A band in the eluted fraction for the cysteine mutant that is absent or significantly weaker for the wild-type indicates that the engineered cysteine is accessible to the extracellularly applied this compound.

Mandatory Visualizations

ATP-Gated P2X Receptor Activation Pathway

The following diagram illustrates the signaling pathway of an ATP-gated P2X receptor, a common target for studies utilizing this compound to probe conformational changes upon ligand binding.

Caption: Simplified signaling pathway of an ATP-gated P2X receptor.

Experimental Workflow for Substituted-Cysteine Accessibility Method (SCAM)

This diagram outlines the key steps in a typical SCAM experiment to determine the topology of a membrane protein.

Caption: Workflow of a Substituted-Cysteine Accessibility Method experiment.

References

An In-Depth Technical Guide to N-Biotinylaminoethyl Methanethiosulfonate (MTSEA-Biotin): Structure, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Biotinylaminoethyl methanethiosulfonate, commonly known as MTSEA-Biotin, is a thiol-reactive biotinylating agent of significant interest in the fields of biochemistry, molecular biology, and drug development. Its ability to specifically and covalently label free sulfhydryl groups on cysteine residues in proteins and other thiol-containing molecules makes it an invaluable tool for elucidating protein structure, function, and interactions. This technical guide provides a comprehensive overview of the core chemical properties of this compound, its diverse applications, detailed experimental protocols, and quantitative data to facilitate its effective use in research and development.

Core Properties and Structure

N-Biotinylaminoethyl methanethiosulfonate is composed of three key functional moieties: a biotin group, an ethylamino linker, and a reactive methanethiosulfonate (MTS) group. The MTS group is highly electrophilic and reacts specifically with the nucleophilic thiol group of cysteine residues to form a stable disulfide bond. This reaction is the basis for its utility as a labeling reagent. The biotin group serves as a high-affinity tag that can be readily detected by avidin or streptavidin conjugates, enabling the visualization, purification, and quantification of labeled molecules.

The chemical structure of N-Biotinylaminoethyl methanethiosulfonate is as follows:

Chemical Formula: C₁₃H₂₃N₃O₄S₃[1]

Molecular Weight: 381.53 g/mol [1]

CAS Number: 162758-04-5[1]

Synonyms: this compound, 2-((Biotinoyl)amino)ethyl methanethiosulfonate, Methanethiosulfonate Ethylammonium-biotin[1]

The reaction mechanism of this compound with a thiol group proceeds via a nucleophilic attack of the thiolate anion on the sulfur atom of the methanethiosulfonate group, leading to the formation of a mixed disulfide and the release of methanesulfinic acid.

Data Presentation: Physicochemical and Reaction Parameters

For optimal experimental design, it is crucial to consider the physicochemical properties and reaction kinetics of this compound. The following tables summarize key quantitative data.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₂₃N₃O₄S₃ | [1] |

| Molecular Weight | 381.53 g/mol | [1] |

| CAS Number | 162758-04-5 | [1] |

| Solubility | Soluble in DMF and DMSO | |

| Storage | Store desiccated at -20°C | |

| Purity | ≥95% |

| Parameter | Condition | Value/Observation | Reference(s) |

| Reaction pH | pH 6.5 - 7.5 | Optimal range for specific reaction with thiols. | |

| > pH 8.0 | Increased rate of hydrolysis of the MTS reagent and potential for side reactions with other nucleophiles. | ||

| Reaction Temperature | 4°C | Slower reaction rate, suitable for unstable proteins. | |

| Room Temperature (20-25°C) | Optimal for most applications. | ||

| Molar Ratio (this compound:Protein) | 10:1 to 40:1 | Generally recommended starting range for efficient labeling. | |

| Pseudo First-Order Rate Constant (k) | I489C, T484C, L485C mutants | ~180 min⁻¹mM⁻¹ | [2] |

| M493C mutant | 11 ± 0.3 min⁻¹mM⁻¹ | [2] | |

| T483C mutant | 0.2 ± 0.04 min⁻¹mM⁻¹ | [2] |

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol provides a general procedure for the biotinylation of proteins in solution.

Materials:

-

Purified protein with accessible cysteine residues

-

N-Biotinylaminoethyl methanethiosulfonate (this compound)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.2-7.4

-

Quenching solution (e.g., 1 M Dithiothreitol (DTT) or 1 M β-mercaptoethanol)

-

Desalting column or dialysis cassette

Procedure:

-

Prepare Protein Solution: Dissolve the purified protein in PBS to a final concentration of 1-5 mg/mL. Ensure the buffer is free of any thiol-containing reagents.

-

Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.

-

Labeling Reaction: Add the this compound stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the reagent over the protein.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. The optimal incubation time may need to be determined empirically.

-

Quenching: Quench the reaction by adding the quenching solution to a final concentration of 10-20 mM to consume any unreacted this compound. Incubate for 15-30 minutes at room temperature.

-

Removal of Excess Reagent: Remove unreacted this compound and the quenching reagent by passing the reaction mixture through a desalting column or by dialysis against PBS.

-

Analysis: The extent of biotinylation can be assessed by various methods, including Western blotting with streptavidin-HRP, dot blot assays, or mass spectrometry.

Protocol 2: Substituted Cysteine Accessibility Method (SCAM) for Membrane Proteins

SCAM is a powerful technique to probe the structure and environment of specific amino acid residues within a protein. It involves site-directed mutagenesis to introduce a cysteine residue at the position of interest, followed by labeling with a thiol-reactive reagent like this compound.

Materials:

-

Cells expressing the cysteine-substituted mutant protein of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer)

-

Streptavidin-agarose beads

-

Wash buffers (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Antibodies for Western blot analysis

Procedure:

-

Cell Culture and Expression: Culture cells expressing the cysteine-mutant protein to the desired confluency.

-

Cell Surface Labeling:

-

Wash cells twice with ice-cold PBS.

-

Incubate cells with a freshly prepared solution of this compound (0.5-2 mM in PBS) for 15-30 minutes on ice. This step labels accessible cysteine residues on the extracellular surface.

-

-

Quenching: Wash the cells three times with ice-cold PBS containing a quenching agent (e.g., 5 mM L-cysteine or 10 mM DTT) to stop the reaction.

-

Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Affinity Purification of Biotinylated Proteins:

-

Incubate the cell lysate with streptavidin-agarose beads for 2-4 hours at 4°C with gentle rotation.

-

Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using an antibody specific to the protein of interest.

-

Mandatory Visualizations

Experimental Workflow for Substituted Cysteine Accessibility Method (SCAM)

Caption: Workflow of the Substituted Cysteine Accessibility Method (SCAM).

Logical Relationship of this compound Components and Function

Caption: Functional components of this compound and their roles.

Elucidating GABA Receptor Structure using SCAM

This compound has been instrumental in mapping the structure of ligand-gated ion channels, such as the GABA-A receptor. By systematically introducing cysteine mutations and assessing their accessibility to this compound, researchers can identify which residues line the ion channel pore and the neurotransmitter binding site.

Caption: Using SCAM to probe GABA-A receptor structure.

Conclusion

N-Biotinylaminoethyl methanethiosulfonate is a versatile and powerful tool for the specific labeling of cysteine residues. Its applications range from fundamental studies of protein structure and function to the identification of potential drug targets. By providing detailed protocols, quantitative data, and clear visualizations of its applications, this technical guide aims to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their experimental workflows. Careful consideration of the experimental parameters outlined herein will contribute to the generation of robust and reproducible data, advancing our understanding of complex biological systems.

References

An In-depth Technical Guide to Cysteine Labeling with MTSEA-Biotin

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of protein chemistry and cellular biology, the ability to selectively label and identify specific amino acid residues is paramount for elucidating protein structure, function, and dynamics. MTSEA-biotin, or N-biotinylaminoethyl methanethiosulfonate, has emerged as a powerful tool for the targeted labeling of cysteine residues. Its utility is particularly pronounced in the study of membrane proteins, such as ion channels and transporters, where it forms the chemical basis of the Substituted Cysteine Accessibility Method (SCAM).[1][2][3]

This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, experimental protocols, and key applications. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively employ this reagent in their investigative pursuits.

Core Principles and Mechanism of Action

This compound is a thiol-reactive probe designed to selectively react with the sulfhydryl group (-SH) of cysteine residues.[4][5] The core of its functionality lies in the methanethiosulfonate (MTS) group, which reacts with a deprotonated thiol (thiolate anion) to form a stable, yet reversible, disulfide bond. This covalent modification attaches a biotin molecule to the target protein, which can then be detected and isolated using the high-affinity interaction between biotin and avidin or streptavidin.[6]

The reaction is highly specific for accessible cysteine residues, meaning those exposed to the solvent environment.[7] This property is fundamental to its application in mapping the topology of membrane proteins and detecting conformational changes.[1][8][9] For instance, a cysteine residue within the pore of an ion channel may only become accessible to this compound when the channel is in an open state.[10][11]

The chemical reaction is illustrated below:

Figure 1. Reaction mechanism of this compound with a protein cysteine residue.

Key Applications

The primary application of this compound is the Substituted Cysteine Accessibility Method (SCAM), a powerful technique for investigating protein structure and function.[1][2][3]

Key applications include:

-

Mapping Protein Topology: By systematically introducing cysteine mutations at various positions in a protein and testing their accessibility to the membrane-impermeant this compound, researchers can determine which residues are exposed on the cell surface versus those buried within the membrane or cytoplasm.[8][9]

-

Identifying Channel and Pore Lining Residues: SCAM is widely used to identify the amino acid residues that line the pores of ion channels. Cysteines introduced in these regions will be accessible to this compound, and their modification can often alter channel function, providing further evidence of their location.[3]

-

Probing Conformational Changes: Changes in protein conformation, such as those induced by ligand binding or changes in membrane potential, can alter the accessibility of cysteine residues. This compound can be used to probe these dynamic changes, providing insights into the mechanisms of protein activation and gating.[10][12] For example, studies on P2X receptors have used this compound to show how ATP binding induces extensive conformational changes in the extracellular domain.[10][11][13]

-

Cell Surface Protein Labeling and Isolation: this compound serves as an effective reagent for labeling proteins on the surface of living cells, as it is generally membrane-impermeable.[6] This allows for the specific isolation and subsequent identification of the "surfaceome" via affinity purification with streptavidin beads followed by mass spectrometry.[14]

Data Presentation

Table 1: Physicochemical and Handling Properties of this compound

| Property | Value | Source |

| Full Chemical Name | N-biotinylaminoethyl methanethiosulfonate | [5] |

| Molecular Weight | 381.5 g/mol (Standard) | [5][15] |

| 494.68 g/mol (this compound-X) | [15] | |

| 607.7 g/mol (this compound-XX) | [15][16] | |

| Solubility | Soluble in anhydrous DMSO or DMF | [5][15] |

| Storage | Store stock solutions at -20°C, desiccated. | [15] |

| Stability | Stock solutions in anhydrous DMSO are stable for at least 3 months at -20°C. | [17] |

Table 2: Typical Experimental Parameters for Cysteine Labeling

| Parameter | Typical Range/Condition | Notes | Source |

| Working Concentration | 10 µM - 2 mM | Highly dependent on the specific protein, cell type, and accessibility of the cysteine. | |

| 16.4 µM | For s4U-RNA labeling. | [17] | |

| 100 µM | For cell surface RNA labeling. | [18] | |

| Reaction Buffer | PBS (pH 7.2-7.4), HEPES (pH 7.4) | The thiol group's reactivity is pH-dependent, with optimal reaction occurring when the thiol is in its thiolate anion form (pKa ~8-9). | [8][17][19] |

| Reaction Time | 10 - 30 minutes | Can be shorter (minutes) or longer (up to 2 hours) depending on the application and reactivity of the target. | [17][18][19] |

| Temperature | Room Temperature or 4°C | Lower temperatures are often used for cell surface labeling to minimize endocytosis. | [20] |

| Quenching Reagent | DTT, β-mercaptoethanol, L-cysteine | A reducing agent is added to quench the reaction and remove excess this compound. | [1] |

Table 3: Example Data - Accessibility of P2X1 Receptor Cysteine Mutants

This table represents typical semi-quantitative data obtained from a SCAM experiment, where changes in biotinylation upon ATP binding are assessed by Western blot densitometry.

| Cysteine Mutant | Basal State (No ATP) Biotinylation | Activated State (+ATP) Biotinylation | Interpretation | Source |

| K68C | Low | High | Residue becomes more accessible upon activation. | [10] |

| K70C | Low | High | Residue becomes more accessible upon activation. | [10] |

| Q76C | High | Low | Residue becomes less accessible upon activation. | [10] |

| G96C | High | No Change | Accessibility is not affected by activation state. | [10] |

| Wild-Type | None | None | No accessible native cysteines. | [7][10] |

Experimental Protocols

This section provides a generalized protocol for cell surface protein labeling using this compound, which can be adapted for specific experimental needs.

Reagent Preparation

-

This compound Stock Solution: Prepare a 1-10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.[17] For example, dissolve 1 mg of this compound-XX (MW 607.7) in 164 µL of DMF for a 10 mM stock. Aliquot and store at -20°C, protected from moisture.

-

Labeling Buffer: Prepare an appropriate buffer, such as ice-cold Phosphate-Buffered Saline (PBS), pH 7.4.

-

Quenching Buffer: Prepare a solution of a quenching reagent, such as 10-20 mM L-cysteine or DTT in PBS.

Cell Surface Labeling Protocol

Figure 2. General experimental workflow for cell surface protein biotinylation.

-

Cell Preparation: Grow adherent or suspension cells under desired conditions. For adherent cells, wash the monolayer twice with ice-cold PBS to remove media components.

-

Biotinylation: Dilute the this compound stock solution into ice-cold PBS to the desired final concentration. Add the labeling solution to the cells, ensuring complete coverage, and incubate for 10-30 minutes on ice or at 4°C with gentle agitation.[20]

-

Quenching: Aspirate the labeling solution and add the Quenching Buffer. Incubate for 5-10 minutes on ice to quench any unreacted this compound.

-

Washing: Wash the cells three times with ice-cold PBS to remove excess reagent and quenching buffer.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[14]

-

Affinity Purification: Clarify the cell lysate by centrifugation. Incubate the supernatant with streptavidin-agarose or magnetic beads overnight at 4°C to capture biotinylated proteins.[7]

-

Elution and Analysis: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. Elute the captured proteins by boiling the beads in SDS-PAGE sample buffer containing a reducing agent like DTT or β-mercaptoethanol. This cleaves the disulfide bond, releasing the labeled proteins from the biotin tag, which remains attached to the beads.[17] Analyze the eluate by Western blotting or mass spectrometry.

Application in a Signaling Pathway Context

This compound is instrumental in dissecting signaling pathways by revealing structural rearrangements in key protein players. A prime example is its use in studying ATP-gated P2X receptors, which are trimeric ion channels involved in processes like nociception and inflammation.[10][21] The binding of ATP triggers a conformational change that opens the channel pore. SCAM with this compound can map which residues in the extracellular domain move during this process, providing a dynamic picture of receptor activation.

Figure 3. Probing P2X receptor conformational changes with this compound.

Conclusion

This compound is a versatile and powerful reagent for the specific labeling of cysteine residues. Its application in the Substituted Cysteine Accessibility Method has provided profound insights into the structure and dynamic function of a wide range of proteins, particularly ion channels. By enabling the correlation of structural changes with functional states, this compound remains an indispensable tool for researchers in basic science and drug development, facilitating a deeper understanding of molecular mechanisms and the identification of novel therapeutic targets.

References

- 1. benchchem.com [benchchem.com]

- 2. Mapping of Membrane Protein Topology by Substituted Cysteine Accessibility Method (SCAM™) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Cell surface protein biotinylation for SDS-PAGE analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cysteine Substitution Mutants Give Structural Insight and Identify ATP Binding and Activation Sites at P2X Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring Uniform, Dual, and Dynamic Topologies of Membrane Proteins by Substituted Cysteine Accessibility Method (SCAM™) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bio-protocol.org [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. P2X2 receptor subunit interfaces are missense variant hotspots, where mutations tend to increase apparent ATP affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Use of biotin derivatives to probe conformational changes in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. P2X receptors: dawn of the post-structure era - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. biotium.com [biotium.com]

- 16. biocompare.com [biocompare.com]

- 17. Enriching s4U-RNA using methane thiosulfonate (MTS) chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 19. Tracking distinct RNA populations using efficient and reversible covalent chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. P2X receptors: dawn of the post-structure era - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to MTSEA-Biotin for 4-Thiouridine RNA Labeling

This technical guide offers a comprehensive overview for researchers, scientists, and drug development professionals on the application of (2-Aminoethyl)methanethiosulfonate biotin (MTSEA-biotin) for the specific labeling and purification of 4-thiouridine (4sU)-containing RNA. The guide details the core principles, experimental protocols, and key applications of this robust methodology.

Core Principle: Thiol-Specific Biotinylation of Nascent RNA

The study of RNA dynamics, including synthesis, processing, and decay, is fundamental to understanding gene regulation. A powerful strategy to isolate newly transcribed RNA involves metabolic labeling with nucleoside analogs like 4-thiouridine (4sU).[1][2] 4sU is readily taken up by cells and incorporated into RNA in place of uridine.[1] The key feature of 4sU is its sulfur atom, which provides a unique chemical handle for subsequent purification.[3]

This compound is a thiol-reactive compound that efficiently biotinylates 4sU-containing RNA through a disulfide exchange reaction.[4] This methanethiosulfonate (MTS) chemistry is significantly more efficient and rapid than older methods using reagents like HPDP-biotin, with conversion rates exceeding 95% in as little as five minutes.[5][6] The reaction forms a stable, yet reversible, disulfide bond between the RNA and the biotin moiety.[4] This covalent biotin tag allows for the highly specific capture of the nascent RNA transcripts using streptavidin-based affinity purification, separating them from the pre-existing, unlabeled RNA population.[1] The captured RNA can then be eluted by cleaving the disulfide bond with a reducing agent, yielding purified, newly transcribed RNA ready for downstream analysis.[3]

Experimental Protocols

The following sections provide detailed methodologies for the key experimental stages of 4sU-RNA labeling and purification using this compound.

Metabolic Labeling of Cells with 4-Thiouridine

This initial step involves introducing 4sU into the cell culture medium for its incorporation into newly synthesized RNA.

Methodology:

-

Culture cells to the desired confluency using standard techniques.

-

Introduce 4-thiouridine to the culture medium at a final concentration typically ranging from 100 to 500 µM. The optimal concentration and labeling time should be determined empirically for each cell type and experimental goal.

-

Incubate the cells for the desired labeling period. This can range from a short pulse (e.g., 5-15 minutes) to study rapid transcriptional changes, to several hours for analyzing RNA stability.[1]

-

Harvest the cells by removing the culture media and proceed immediately to RNA extraction to preserve RNA integrity. Lysis in a reagent like TRIzol is recommended to inhibit RNase activity.[3]

Total RNA Extraction

Isolating high-quality total RNA is critical for the success of the procedure. Standard RNA extraction methods are generally suitable.

Methodology:

-

Lyse the cells in a guanidinium thiocyanate-phenol-based solution (e.g., TRIzol).

-

Perform phase separation using chloroform to separate RNA into the aqueous phase.

-

Precipitate the total RNA from the aqueous phase using isopropanol.

-

Wash the RNA pellet with 75% ethanol to remove contaminants.

-

Resuspend the purified RNA in RNase-free water. Assess RNA concentration and integrity using spectrophotometry and gel electrophoresis.

Biotinylation of 4sU-labeled RNA with this compound

This is the core chemical labeling step where this compound is covalently attached to the 4sU-containing RNA.

Methodology:

-

In a microfuge tube, prepare the biotinylation reaction. For example, for 20-100 µg of total RNA, mix the following:

-

Incubate the reaction for 30 minutes at room temperature with rotation, protected from light.[4][7]

-

To remove excess, unreacted this compound, add an equal volume of chloroform:isoamyl alcohol (24:1) or phenol:chloroform and mix vigorously.[4]

-

Centrifuge to separate the phases. Phase-lock gel tubes can facilitate cleaner separation.[4]

-

Transfer the upper aqueous phase containing the RNA to a new tube.

-

Precipitate the biotinylated RNA by adding 1/10 volume of 5 M NaCl and an equal volume of isopropanol.[8]

-

Wash the RNA pellet with 75% ethanol, air-dry, and resuspend in RNase-free water.[8]

Affinity Purification of Biotinylated RNA

Streptavidin-coated magnetic beads are used to capture the biotinylated nascent RNA.

Methodology:

-

Wash streptavidin magnetic beads (e.g., Dynabeads MyOne C1) according to the manufacturer's protocol.[3]

-

Resuspend the biotinylated RNA in a suitable binding buffer and add it to the washed beads.

-

Incubate for 15-30 minutes at room temperature with rotation to allow the biotinylated RNA to bind to the beads.[8]

-

Place the tube on a magnetic stand to capture the beads and discard the supernatant, which contains the unlabeled, pre-existing RNA.

-

Wash the beads several times with a high-salt wash buffer to remove non-specifically bound RNA.

-

To elute the captured RNA, resuspend the beads in a buffer containing a fresh reducing agent (e.g., 100 mM DTT). This will cleave the disulfide bond.[3][5]

-

Incubate for 5-10 minutes, then place the tube on the magnetic stand and collect the supernatant containing the purified, newly transcribed RNA. A second elution can be performed to maximize yield.

-

The purified RNA can be concentrated by ethanol precipitation and is ready for downstream applications like RT-qPCR or RNA-Seq.

Quantitative Data Summary

The efficiency and parameters of the labeling and purification process are critical for reliable results. The table below summarizes key quantitative data from established protocols.

| Parameter | Typical Value/Range | Notes |

| 4sU Labeling Concentration | 100 - 700 µM | Highly dependent on cell type and experimental goals.[4] |

| Labeling Time | 5 minutes - 8 hours | Short pulses for transcription rates; longer for decay studies.[1][9] |

| Total RNA Input | 20 - 100 µg | Less starting material is needed compared to older methods due to higher efficiency.[4][7] |

| This compound Reaction Time | 30 minutes | Sufficient for near-complete biotinylation.[4][7] |

| This compound Conversion Efficiency | >95% | Significantly higher than older thiol-reactive reagents.[5][6] |

| Purification Specificity | <2.5% residual signal | The amount of biotinylated RNA remaining in the supernatant after purification is minimal, indicating high capture efficiency.[6] |

Visualized Experimental and Chemical Workflows

The following diagrams illustrate the overall experimental process and the underlying chemical reaction.

Caption: Workflow for labeling, biotinylation, and purification of nascent RNA.

References

- 1. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiol-linked alkylation of RNA to assess expression dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enriching s4U-RNA using methane thiosulfonate (MTS) chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tracking distinct RNA populations using efficient and reversible covalent chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-generation RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. escholarship.org [escholarship.org]

- 9. researchgate.net [researchgate.net]

The Strategic Application of MTSEA-Biotin with Variable Linker Lengths: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the use of [2-(Aminoethyl)methanethiosulfonate]-biotin (MTSEA-biotin) and its derivatives with varying linker lengths. These thiol-reactive reagents are invaluable tools for the specific labeling of cysteine residues in proteins and other thiol-containing molecules, enabling a wide range of applications from structural mapping to the elucidation of complex biological pathways. The strategic choice of linker length is critical for optimizing experimental outcomes, particularly in overcoming steric hindrance to facilitate the high-affinity interaction between biotin and streptavidin.

Core Concepts: The Role of the Linker Arm

The fundamental principle behind utilizing this compound with different linker lengths lies in the architecture of the biotin-streptavidin interaction. The biotin-binding pocket of streptavidin is situated below the surface of the protein. A linker, or spacer arm, extends the biotin moiety away from the labeled molecule, thereby increasing its accessibility to the binding pocket. This is particularly crucial when the target thiol group resides within a sterically hindered environment on the surface of a protein or nucleic acid. Longer linkers are generally presumed to provide greater flexibility and reach, enhancing the efficiency of biotin-streptavidin binding.[1]

Quantitative Data on this compound Variants

| Reagent Name | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Linker Composition |

| This compound | 2-((Biotinoyl)amino)ethylmethanethiosulfonate | C₁₃H₂₃N₃O₄S₃ | 381.52 | Short ethylamine linker |

| This compound-X | 2-((6-((Biotinoyl)amino)hexanoyl)amino)ethylmethanethiosulfonate | C₁₉H₃₄N₄O₅S₃ | 494.68 | Single aminocaproyl spacer |

| This compound-XX | 2-((6-((6-((Biotinoyl)amino)hexanoyl)amino)hexanoyl)amino)ethylmethanethiosulfonate | C₂₅H₄₅N₅O₆S₃ | 607.70 | Double aminocaproyl spacer |

Experimental Protocols

Protocol 1: Labeling of Cysteine-Substituted Ion Channels (Substituted Cysteine Accessibility Method - SCAM)

This protocol is adapted from studies on the GABA-A receptor and is a powerful method for mapping the structure and function of ion channel binding pockets and gating domains.[2][3]

Materials:

-

This compound (select appropriate linker length based on the presumed accessibility of the target cysteine).

-

HEK293 cells or Xenopus oocytes expressing the cysteine-substituted ion channel of interest.

-

Recording buffer (e.g., ND96 for oocytes).

-

Agonist/antagonist solutions for the ion channel.

-

Dithiothreitol (DTT) solution for reversing the biotinylation.

-

Whole-cell patch-clamp or two-electrode voltage-clamp setup.

Procedure:

-

Preparation of this compound Stock Solution: Prepare a fresh stock solution of this compound (e.g., 100 mM) in DMSO. Immediately before use, dilute to the final working concentration (e.g., 0.5-2 mM) in the recording buffer.

-

Cell Preparation and Baseline Recording:

-

For patch-clamp, establish a whole-cell recording configuration on a cell expressing the mutant channel.

-

For two-electrode voltage-clamp, impale an oocyte with two electrodes.

-

Obtain a stable baseline recording of the channel's activity in response to its agonist.

-

-

Application of this compound:

-

Wash and Post-Labeling Recording:

-

Thoroughly wash the cell/oocyte with recording buffer to remove unreacted this compound.

-

Record the channel's activity in response to the agonist again. A change in the current amplitude or kinetics indicates that the introduced cysteine was accessible and that its modification by this compound alters channel function.[4]

-

-

(Optional) Reversal with DTT: To confirm that the observed effect is due to a disulfide bond formation, apply a reducing agent like DTT (e.g., 10-20 mM) to reverse the biotinylation.

-

Data Analysis: Quantify the change in the agonist-evoked current before and after this compound application.

Protocol 2: Biotinylation of 4-Thiouridine (s⁴U)-Labeled RNA

This protocol is based on methods for enriching newly transcribed RNA and is optimized for the use of this compound-XX, which has been shown to be highly efficient for this application.[5]

Materials:

-

This compound-XX.

-

Total RNA containing 4-thiouridine (s⁴U).

-

Biotinylation buffer (e.g., 10 mM HEPES, pH 7.5, 1 mM EDTA).

-

Dimethylformamide (DMF).

-

Streptavidin-coated magnetic beads.

-

Appropriate wash buffers.

Procedure:

-

Preparation of this compound-XX Solution: Prepare a stock solution of this compound-XX in DMF (e.g., 1 mg/mL).

-

Biotinylation Reaction:

-

In a microfuge tube, combine the s⁴U-labeled RNA (e.g., 50-100 µg) with the biotinylation buffer.

-

Add the this compound-XX solution to a final concentration of approximately 10-20 µg/mL. The final DMF concentration should be around 20%.

-

Incubate the reaction at room temperature for 30 minutes in the dark.

-

-

Removal of Excess Biotin: Remove unreacted this compound-XX by performing a phenol:chloroform extraction followed by ethanol precipitation of the RNA.

-

Enrichment of Biotinylated RNA:

-

Resuspend the purified, biotinylated RNA in a suitable binding buffer.

-

Add streptavidin-coated magnetic beads and incubate to allow for binding.

-

Wash the beads several times to remove non-biotinylated RNA.

-

-

Elution of Biotinylated RNA: Elute the captured RNA from the beads using a buffer containing a reducing agent (e.g., DTT) to cleave the disulfide bond.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to the application of this compound.

Conclusion

This compound and its derivatives with extended linker arms are indispensable reagents for the targeted labeling of thiol groups in biological molecules. The choice of linker length is a critical parameter that can significantly impact the success of downstream applications that rely on the biotin-streptavidin interaction. While longer linkers are theoretically advantageous for overcoming steric hindrance, the optimal linker length may be application-dependent. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to effectively utilize these powerful tools in their scientific endeavors.

References

- 1. biotium.com [biotium.com]

- 2. Mapping the Agonist Binding Site of the GABAAReceptor: Evidence for a β-Strand - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jneurosci.org [jneurosci.org]

- 4. researchgate.net [researchgate.net]

- 5. Tracking distinct RNA populations using efficient and reversible covalent chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Biotin-X-MTSEA and Biotin-XX-MTSEA for Researchers and Drug Development Professionals

Introduction

Biotin-X-MTSEA and Biotin-XX-MTSEA are invaluable thiol-reactive biotinylating reagents employed extensively in protein biochemistry and drug development. Their primary application lies in the specific labeling of cysteine residues, enabling researchers to probe protein structure, function, and interactions. The core of these reagents is the methanethiosulfonate (MTS) group, which selectively reacts with the sulfhydryl side chains of cysteine residues to form a stable disulfide bond. This targeted labeling is a cornerstone of the Substituted Cysteine Accessibility Method (SCAM), a powerful technique for mapping the topology and accessibility of amino acid residues within proteins, particularly ion channels and transporters.

The fundamental distinction between Biotin-X-MTSEA and Biotin-XX-MTSEA lies in the length of their spacer arms, which separates the biotin moiety from the reactive MTS group. This technical guide provides a comprehensive comparison of these two reagents, detailing their chemical properties, the implications of their different spacer arm lengths, and protocols for their use.

Core Differences and Chemical Properties

The defining feature that differentiates Biotin-X-MTSEA and Biotin-XX-MTSEA is the length of the linker arm connecting the biotin molecule to the methanethiosulfonate reactive group. Biotin-XX-MTSEA possesses a longer spacer arm, a characteristic that is generally advantageous in minimizing steric hindrance and facilitating a more efficient interaction between the biotin tag and its binding partners, avidin or streptavidin.[1][2][3]

The "XX" in Biotin-XX-MTSEA denotes a 14-atom spacer composed of two aminohexanoic acid chains.[4] This extended linker provides greater flexibility and reach for the biotin molecule.

Below is a summary of the key chemical and physical properties of both reagents:

| Property | Biotin-X-MTSEA | Biotin-XX-MTSEA |

| Synonym | 2-((6-((Biotinoyl)amino)hexanoyl)amino)ethyl methanethiosulfonate | 2-((6-((6-((Biotinoyl)amino)hexanoyl)amino)hexanoyl)amino)ethylmethanethiosulfonate |

| Molecular Formula | C₁₉H₃₄N₄O₅S₃ | C₂₅H₄₅N₅O₆S₃ |

| Molecular Weight | 494.68 g/mol [3] | 607.7 g/mol [5] |

| Spacer Arm Length | ~22.4 Å | ~30.5 Å |

| Solubility | Soluble in DMSO and DMF | Soluble in DMSO and DMF[5] |

| Storage | Store desiccated at -20°C | Store desiccated at -20°C[5] |

Signaling Pathways and Experimental Workflows

Biotin-X-MTSEA and Biotin-XX-MTSEA are not directly involved in signaling pathways themselves but are critical tools for studying the proteins that are. A prime example is their application in the Substituted Cysteine Accessibility Method (SCAM) to elucidate the structure and function of ion channels, which are central to a myriad of signaling cascades.

Below are diagrams illustrating the logical workflow of a typical SCAM experiment and the general principle of biotin-streptavidin interaction.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. biotium.com [biotium.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. biocompare.com [biocompare.com]

- 6. Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biovalley.fr [biovalley.fr]

Applications of MTSEA-Biotin in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

[2-(Aminoethyl)methanethiosulfonate]-biotin (MTSEA-biotin) is a membrane-impermeant, thiol-reactive biotinylating reagent that has become an indispensable tool in modern biological research.[1][2] Its ability to specifically and covalently label free sulfhydryl groups, primarily from cysteine residues in proteins and 4-thiouridine in RNA, underpins its wide range of applications.[3][4] This technical guide provides an in-depth overview of the core applications of this compound, complete with detailed experimental protocols, quantitative data summaries, and visual diagrams to facilitate its effective implementation in the laboratory.

The fundamental principle behind this compound's utility lies in its methanethiosulfonate (MTS) group, which readily reacts with the thiol side chain of cysteine to form a stable disulfide bond.[5] The attached biotin moiety then serves as a high-affinity tag for detection, purification, and quantification using avidin or streptavidin-based methods.[6] This targeted labeling approach has proven particularly powerful in the study of protein structure and function, especially for membrane proteins like ion channels and transporters, as well as in the analysis of nascent RNA transcripts.

Core Applications of this compound

Substituted Cysteine Accessibility Method (SCAM)

The Substituted Cysteine Accessibility Method (SCAM) is a powerful technique used to map the structure and dynamics of proteins, particularly the aqueous-accessible surfaces of membrane proteins.[4][7] SCAM, in conjunction with site-directed mutagenesis, allows researchers to identify residues lining a channel pore, a transporter translocation pathway, or a ligand-binding pocket.[3][8] The impermeant nature of this compound is crucial for this application, as it restricts labeling to cysteine residues accessible from the extracellular space in intact cells.[8][9]

Key insights gained from SCAM using this compound include:

-

Topological analysis: Determining which parts of a membrane protein are exposed to the extracellular or intracellular environment.[8][10]

-

Identification of channel-lining residues: Cysteine residues that are modified by this compound, leading to an alteration in channel function (e.g., block or potentiation), are inferred to be located within the ion channel pore.[3]

-

Conformational changes: By comparing the accessibility of engineered cysteines in different functional states of a protein (e.g., open vs. closed state of an ion channel), researchers can map the conformational rearrangements that occur during protein function.[3][11]

-

Mapping ligand binding sites: Protection of a cysteine residue from this compound modification by a ligand suggests that the residue is located within or near the ligand-binding pocket.[11]

Labeling and Purification of Nascent RNA

This compound, particularly in its longer linker form this compound-XX, is also a valuable tool for the selective labeling and enrichment of newly transcribed RNA.[12][13] This method relies on the metabolic incorporation of 4-thiouridine (4sU) into RNA in living cells. The thiol group of the incorporated 4sU is then specifically targeted by this compound-XX. The biotinylated RNA can then be efficiently captured using streptavidin-coated beads, allowing for the isolation and subsequent analysis of the nascent transcriptome through techniques like RNA sequencing (nascent-RNA-seq or 4sU-seq).[12][14]

Advantages of this method include:

-

High efficiency and specificity: The reaction between the MTS group and the 4-thiouridine is highly specific and efficient.[12]

-

Reversible labeling: The disulfide bond formed can be cleaved with reducing agents like dithiothreitol (DTT), allowing for the elution of the labeled RNA from the streptavidin beads.[12][13]

-

Temporal resolution: By controlling the duration of the 4sU pulse, researchers can label and analyze RNA transcripts synthesized within a specific time window.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for experiments utilizing this compound, derived from various research applications.

Table 1: Typical Concentrations and Incubation Parameters for this compound Labeling

| Application | Target Molecule | This compound Concentration | Incubation Time | Incubation Temperature | Reference(s) |

| SCAM (Cell Surface Proteins) | Cysteine Residues | 1 - 2 mM | 10 - 30 min | Room Temperature | [3][15] |

| SCAM (Microsomes) | Cysteine Residues | 1 mM | Not specified | 4°C | [8][10] |

| Nascent RNA Labeling | 4-Thiouridine | 0.1 mg/mL (this compound-XX) | 30 min | Room Temperature | [12][13] |

Table 2: Quantitative Effects of this compound Modification on Ion Channel Function

| Ion Channel | Cysteine Mutant | Effect of this compound | Quantitative Change | Reference(s) |

| P2X1 Receptor | N290C, F291C, R292C, K309C | Reduced ATP potency | Shift in EC50 | [3] |

| GABA-A Receptor | α1F64C | Irreversible inhibition | Reduction in GABA-mediated current | [11] |

Experimental Protocols

Protocol 1: Substituted Cysteine Accessibility Method (SCAM) for Cell Surface Proteins

This protocol outlines the general steps for performing SCAM on cultured cells expressing a cysteine-substituted membrane protein of interest.

Materials:

-

Cultured cells expressing the cysteine-mutant protein.

-

Phosphate-buffered saline (PBS), pH 7.4.

-

This compound stock solution (e.g., 50 mM in DMSO, stored at -20°C).[8]

-

Quenching solution (e.g., PBS containing 100 mM glycine or cysteine).

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Streptavidin-agarose beads.

-

SDS-PAGE and Western blotting reagents.

-

Antibody against the protein of interest.

Procedure:

-

Cell Preparation:

-

Plate cells expressing the protein of interest and grow to a suitable confluency.

-

Wash the cells three times with ice-cold PBS to remove any residual culture medium.[16]

-

-

This compound Labeling:

-

Prepare the this compound working solution by diluting the stock solution in PBS to the desired final concentration (e.g., 1-2 mM).[3] Prepare this solution fresh before each experiment.

-

Incubate the cells with the this compound working solution for 30 minutes at room temperature.[16] For control experiments (e.g., protection assays), pre-incubate with the ligand before and during the this compound labeling step.

-

-

Quenching:

-

Remove the this compound solution and wash the cells three times with quenching solution to stop the reaction.[16]

-

-

Cell Lysis:

-

Lyse the cells with ice-cold lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Purification of Biotinylated Proteins:

-

Incubate the cell lysate with streptavidin-agarose beads for 2-4 hours at 4°C with gentle rotation to capture the biotinylated proteins.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

-

Analysis:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against the protein of interest, followed by a secondary antibody conjugated to HRP.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Protocol 2: Labeling and Enrichment of Nascent RNA

This protocol describes the labeling of nascent RNA with 4-thiouridine (4sU) and subsequent enrichment using this compound-XX.

Materials:

-

Cultured cells.

-

4-thiouridine (4sU) stock solution.

-

TRIzol reagent for RNA extraction.

-

This compound-XX stock solution (e.g., 10 mg/mL in DMF).[12]

-

Biotinylation buffer (100 mM Tris pH 7.4, 10 mM EDTA).[12]

-

Chloroform/isoamyl alcohol (24:1).

-

Streptavidin magnetic beads.

-

Wash buffer (e.g., 100 mM Tris pH 7.5, 10 mM EDTA, 1 M NaCl, 0.1% Tween-20).[14]

-

Elution buffer (100 mM DTT).[12]

Procedure:

-

Metabolic Labeling:

-

Add 4sU to the cell culture medium to a final concentration of 100-500 µM and incubate for the desired labeling period (e.g., 1-4 hours).

-

-

RNA Extraction:

-

Harvest the cells and extract total RNA using TRIzol according to the manufacturer's instructions.

-

-

Biotinylation of 4sU-labeled RNA:

-

Enrichment of Biotinylated RNA:

-

Resuspend the biotinylated RNA in a suitable buffer and incubate with pre-washed streptavidin magnetic beads for 15-30 minutes at room temperature.[14]

-

Wash the beads extensively with wash buffer to remove non-biotinylated RNA.

-

-

Elution:

-

Elute the nascent RNA from the beads by incubating with elution buffer (100 mM DTT) for 5-10 minutes.[12]

-

Collect the supernatant containing the enriched nascent RNA. The RNA is now ready for downstream applications such as qRT-PCR or RNA sequencing.

-

Visualizations

Signaling Pathway and Experimental Workflows

Caption: Workflow for the Substituted Cysteine Accessibility Method (SCAM).

Caption: Workflow for Nascent RNA Labeling and Enrichment.

Caption: Probing Ion Channel Gating with this compound.

References

- 1. biotium.com [biotium.com]

- 2. en.bio-protocol.org [en.bio-protocol.org]

- 3. Cysteine Substitution Mutants Give Structural Insight and Identify ATP Binding and Activation Sites at P2X Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overview of Protein Labeling | Thermo Fisher Scientific - US [thermofisher.com]

- 7. The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bio-protocol.org [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Rapid and Scalable Profiling of Nascent RNA with fastGRO - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

MTSEA-biotin (CAS 162758-04-5): A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of MTSEA-biotin (CAS 162758-04-5), a pivotal tool in biological research. This document details its chemical properties, mechanism of action, key applications, and detailed experimental protocols, presenting quantitative data in accessible tables and illustrating complex processes with clear diagrams.

Core Concepts: Introduction to this compound

This compound, with the formal name S-[2-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]ethyl] ester methanesulfonothioic acid, is a thiol-reactive biotinylating reagent.[1][2] It is widely employed to selectively label proteins at cysteine residues and can also be used to specifically label modified nucleosides like 4-thiouridine (s4U) in RNA.[3][4] Its ability to form a stable disulfide bond with sulfhydryl groups under mild conditions makes it an invaluable probe for studying protein structure, function, and accessibility, particularly in the context of ion channels and other membrane proteins.[5][6][7]

Chemical and Physical Properties

This compound is a white solid, and its key properties are summarized in the table below.[5][8] It is important to note the existence of variants with longer linker arms, such as this compound-X and this compound-XX, which can facilitate the interaction between the biotin moiety and streptavidin.[5][9][10]

| Property | Value | References |

| CAS Number | 162758-04-5 | [1][11] |

| Molecular Formula | C13H23N3O4S3 | [1][4][11] |

| Molecular Weight | 381.5 g/mol | [1][11][12] |

| Synonyms | N-Biotinylaminoethyl methanethiosulfonate, 2-((Biotinoyl)amino)ethyl methanethiosulfonate | [1][11] |

| Purity | ≥95% | [1][11] |

| Solubility | Soluble in DMF and DMSO | [1][5] |

| Storage | Store desiccated at -20°C | [4][5][9] |

Mechanism of Action: The Chemistry of Thiol Labeling

This compound functions by reacting with the sulfhydryl group (-SH) of cysteine residues to form a stable, covalent disulfide bond (-S-S-). This reaction is highly specific for thiols under mild physiological conditions. The methanethiosulfonate (MTS) group is an excellent leaving group, facilitating the nucleophilic attack by the thiolate anion (S⁻).

This specific reactivity allows for the targeted biotinylation of proteins at either naturally occurring or engineered cysteine residues.

Key Applications in Research

The versatility of this compound has led to its adoption in a wide range of research applications, from fundamental protein biochemistry to advanced studies of cellular processes.

Substituted-Cysteine Accessibility Method (SCAM)

A primary application of this compound is in the Substituted-Cysteine Accessibility Method (SCAM).[6][7] This powerful technique is used to map the structure and dynamics of proteins, particularly ion channels.[6][7]

The general workflow for a SCAM experiment is as follows:

By systematically introducing cysteine residues at different positions in a protein and then testing their accessibility to this compound, researchers can deduce which residues are exposed to the aqueous environment and how their accessibility changes in different functional states of the protein (e.g., open vs. closed state of an ion channel).[13][14]

Labeling of Newly Transcribed RNA

This compound can specifically bind to 4-thiouridine (s4U), enabling the visualization and enrichment of newly transcribed RNA in cells.[3] This method provides a powerful tool for studying RNA dynamics, including transcription rates and RNA turnover. The process involves metabolically labeling cellular RNA with s4U, followed by biotinylation with this compound and subsequent enrichment using streptavidin beads.[15][16]

The workflow for s4U-RNA labeling and enrichment is outlined below:

Studies have shown that this compound offers higher specific yields and less length bias compared to other reagents for s4U-RNA enrichment.[16][17]

Detailed Experimental Protocols

The following are example protocols for the use of this compound in protein and RNA labeling. These should be adapted based on the specific experimental system and goals.

Protocol: Labeling of Cell Surface Cysteine Residues

This protocol is a general guideline for labeling cysteine residues on cell surface proteins expressed in a cell culture system.

-

Cell Preparation: Culture cells expressing the protein of interest to an appropriate confluency. Wash the cells twice with ice-cold phosphate-buffered saline (PBS), pH 7.4.

-

Preparation of this compound Solution: Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10-50 mg/mL.[1][5] Immediately before use, dilute the stock solution into ice-cold PBS to the desired final concentration (typically 0.5-2.5 mM).[6][18] It is crucial to prepare this solution fresh as MTSEA reagents can hydrolyze in aqueous solutions.[6]

-

Labeling Reaction: Remove the final PBS wash from the cells and add the this compound labeling solution. Incubate the cells at 4°C for a duration ranging from 2 minutes to 1 hour, with gentle agitation. The optimal time and concentration should be determined empirically.

-

Quenching the Reaction: To stop the labeling reaction, remove the this compound solution and wash the cells three times with ice-cold PBS containing a quenching agent such as 5 mM L-cysteine or 10 mM DTT to react with any excess this compound.

-

Cell Lysis and Analysis: Lyse the cells in an appropriate lysis buffer containing protease inhibitors. The biotinylated proteins can then be affinity-purified using streptavidin-agarose beads and analyzed by SDS-PAGE and Western blotting.

Protocol: Biotinylation of 4-thiouridine (s4U)-labeled RNA

This protocol provides a method for biotinylating total RNA that has been metabolically labeled with s4U.

-

RNA Preparation: Isolate total RNA from cells that have been cultured in the presence of 4-thiouridine using a standard RNA extraction method. Ensure the RNA is of high quality and free from contaminants.

-

Preparation of this compound Solution: Prepare a stock solution of this compound-XX at 1 mg/mL in DMF.[15]

-

Biotinylation Reaction: In a microfuge tube, combine 2-5 µg of total RNA with 20 mM HEPES (pH 7.4) and 1 mM EDTA in a total volume of 40 µL.[15] Add 10 µL of a freshly diluted 50 µg/mL this compound-XX solution in DMF (final concentration of this compound-XX will be approximately 16.4 µM, and the final DMF concentration will be 20%).[15][16]

-